molecular formula C19H22N4O3 B2872342 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide CAS No. 1209191-73-0

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide

Cat. No.: B2872342
CAS No.: 1209191-73-0
M. Wt: 354.41
InChI Key: YWHJWYSUWCRNDS-UHFFFAOYSA-N
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Description

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring, an ethyl chain, and an oxadiazole ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclohexene ring: Starting with cyclohexanone, the cyclohexene ring is formed through a dehydration reaction.

    Attachment of the ethyl chain: The ethyl chain is introduced via a Grignard reaction, where ethyl magnesium bromide reacts with the cyclohexene derivative.

    Formation of the oxadiazole ring: The oxadiazole ring is synthesized through a cyclization reaction involving hydrazine and a carboxylic acid derivative.

    Final coupling: The final step involves coupling the cyclohexene-ethyl derivative with the oxadiazole ring using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
  • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-chlorophenyl)acetamide
  • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-nitrophenyl)acetamide

Uniqueness

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide stands out due to the presence of the oxadiazole ring, which imparts unique electronic and steric properties

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c24-18(20-12-11-14-7-3-1-4-8-14)19(25)21-13-16-22-17(23-26-16)15-9-5-2-6-10-15/h2,5-7,9-10H,1,3-4,8,11-13H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHJWYSUWCRNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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